Cas no 1781145-08-1 (2-chloro-6-nitro-1,3oxazolo4,5-bpyridine)

2-chloro-6-nitro-1,3oxazolo4,5-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-nitrooxazolo[4,5-b]pyridine (ACI)
- Oxazolo[4,5-b]pyridine, 2-chloro-6-nitro- (ACI)
- 2-chloro-6-nitro-1,3oxazolo4,5-bpyridine
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- Inchi: 1S/C6H2ClN3O3/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H
- InChI Key: GKLZTNJBEJCPAD-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C2C(N=C(O2)Cl)=NC=1)=O
2-chloro-6-nitro-1,3oxazolo4,5-bpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28824388-0.05g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 0.05g |
$827.0 | 2023-09-06 | ||
Enamine | EN300-28824388-0.1g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 0.1g |
$867.0 | 2023-09-06 | ||
Enamine | EN300-28824388-0.5g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 0.5g |
$946.0 | 2023-09-06 | ||
Enamine | EN300-28824388-2.5g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 2.5g |
$1931.0 | 2023-09-06 | ||
Enamine | EN300-28824388-1g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 1g |
$986.0 | 2023-09-06 | ||
Enamine | EN300-28824388-10g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 10g |
$4236.0 | 2023-09-06 | ||
Enamine | EN300-28824388-1.0g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 1g |
$986.0 | 2023-06-05 | ||
Enamine | EN300-28824388-5.0g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 5g |
$2858.0 | 2023-06-05 | ||
Enamine | EN300-28824388-0.25g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 0.25g |
$906.0 | 2023-09-06 | ||
Enamine | EN300-28824388-5g |
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
1781145-08-1 | 5g |
$2858.0 | 2023-09-06 |
2-chloro-6-nitro-1,3oxazolo4,5-bpyridine Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 2-chloro-6-nitro-1,3oxazolo4,5-bpyridine
2-Chloro-6-Nitro-1,3Oxazolo[4,5-B]Pyridine: A Comprehensive Overview
2-Chloro-6-nitro-1,3oxazolo[4,5-b]pyridine (CAS No. 1781145-08-1) is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxazolopyridines, which are known for their unique electronic properties and structural versatility. The molecule features a fused ring system consisting of an oxazole and a pyridine moiety, with substituents at the 2-chloro and 6-nitro positions. These substituents play a crucial role in modulating the electronic properties and reactivity of the compound.
The synthesis of 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine involves a series of well-established organic reactions. Typically, the starting material is a substituted pyridine derivative, which undergoes nitration to introduce the nitro group at the 6-position. Subsequent chlorination at the 2-position is achieved through electrophilic substitution. The formation of the oxazole ring is accomplished via a cyclization reaction involving an appropriate nucleophile or under specific acidic conditions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.
Recent studies have highlighted the potential of oxazolopyridines as building blocks for advanced materials. For instance, researchers have explored their use in constructing two-dimensional covalent organic frameworks (COFs) for applications in gas storage and catalysis. The presence of electron-withdrawing groups like nitro and chloro in 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine enhances its ability to participate in such frameworks by increasing the electron deficiency of the aromatic system. This property makes it an attractive candidate for designing materials with tailored electronic properties.
In addition to materials science applications, 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine has shown promise in medicinal chemistry. Its structural similarity to certain bioactive compounds suggests potential as a lead molecule for drug discovery. Recent computational studies have demonstrated that this compound exhibits moderate binding affinity towards several protein targets associated with neurodegenerative diseases. Further experimental validation is required to confirm these findings and explore its therapeutic potential.
The electronic properties of 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine make it an interesting candidate for optoelectronic applications as well. Its absorption spectrum has been studied using UV-vis spectroscopy, revealing strong absorption bands in the visible region due to π→π* transitions within the conjugated system. This characteristic suggests its potential use in dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). Researchers are actively investigating ways to optimize its photophysical properties for these applications.
From a structural standpoint, oxazolopyridines like 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine exhibit unique aromaticity due to their fused ring systems. The conjugation between the oxazole and pyridine rings enhances their stability and reactivity compared to isolated heterocycles. This feature makes them valuable intermediates in organic synthesis and enables their use in constructing more complex molecular architectures.
In conclusion, 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine (CAS No. 1781145-08-1) is a versatile compound with diverse applications across multiple disciplines. Its structural features and electronic properties position it as a promising candidate for advancing research in materials science, medicinal chemistry, and optoelectronics. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic research and industrial applications.
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